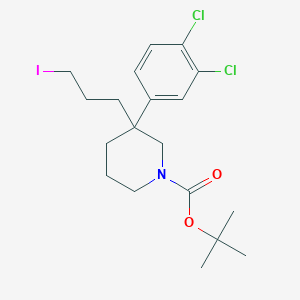

tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate

Description

tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate is a structurally complex piperidine derivative characterized by a tert-butyl carboxylate-protected amine, a 3,4-dichlorophenyl group, and a 3-iodopropyl substituent. The tert-butyl carboxylate group serves as a protective moiety, enabling controlled deprotection for downstream synthetic applications .

Properties

IUPAC Name |

tert-butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26Cl2INO2/c1-18(2,3)25-17(24)23-11-5-9-19(13-23,8-4-10-22)14-6-7-15(20)16(21)12-14/h6-7,12H,4-5,8-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCDZCVRSWNMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CCCI)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

Introduction of the Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a substitution reaction using appropriate chlorinated benzene derivatives.

Attachment of the Iodopropyl Group: The iodopropyl group is typically introduced through an alkylation reaction using an iodopropane derivative.

Esterification: The final step involves the esterification of the piperidinecarboxylate with tert-butyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the iodopropyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Palladium on carbon, lithium aluminum hydride, or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities.

Biology

In biological research, this compound is studied for its interactions with various biological targets. It may be used in assays to investigate its effects on cellular processes and pathways.

Medicine

In medicinal chemistry, derivatives of piperidine are often explored for their potential therapeutic properties. This compound could be investigated for its potential as a drug candidate for treating various diseases.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its closest analogs:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Predicted) | LogP (Estimated) |

|---|---|---|---|---|---|

| tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate | C19H26Cl2INO3 | ~498.3 | 3-Iodopropyl, 3,4-dichlorophenyl | Low water solubility | ~4.8 |

| tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate | C19H27Cl2NO3 | 388.3 | 3-Hydroxypropyl | Moderate water solubility | ~3.2 |

| [(3S)-3-(3,4-Dichlorophenyl)-3-(3-iodopropyl)piperidin-1-yl]-phenylmethanone | C21H22Cl2INO | 502.216 | Phenylmethanone, 3-iodopropyl | Low water solubility | ~5.1 |

| tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | C13H25NO3 | 243.34 | 3-Hydroxypropyl | High water solubility | ~1.9 |

Key Observations :

- Iodopropyl vs. Hydroxypropyl : The iodopropyl group in the target compound significantly increases molecular weight and lipophilicity (LogP ~4.8) compared to the hydroxypropyl analog (LogP ~3.2) . This enhances membrane permeability but reduces aqueous solubility.

- Dichlorophenyl Impact : The 3,4-dichlorophenyl group is a common pharmacophore in bioactive compounds, contributing to receptor binding affinity . Its absence in simpler analogs like tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate reduces predicted bioactivity.

- Terminal Functional Groups: The phenylmethanone group in the analog introduces a ketone, altering electronic properties and reactivity compared to the ester group in the target compound .

Research Findings and Data

Physicochemical Data from Analogs

Stability and Reactivity

- Iodine Stability : Prone to photodegradation; storage in amber vials recommended.

- tert-Butyl Deprotection : Achievable via HCl in dioxane, yielding a free amine for further reactions .

Biological Activity

Overview

tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate is a synthetic organic compound classified as a piperidine derivative. It has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets such as enzymes and receptors. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Piperidine Ring : This is initiated from suitable precursors through cyclization reactions.

- Introduction of the Dichlorophenyl Group : Achieved via substitution reactions using chlorinated benzene derivatives.

- Attachment of the Iodopropyl Group : This step often utilizes alkylation reactions with iodopropane derivatives.

- Esterification : The final step involves esterifying the piperidinecarboxylate with tert-butyl alcohol under acidic or basic conditions.

The compound's mechanism of action is primarily linked to its ability to modulate the activity of specific molecular targets, impacting cellular signaling pathways and physiological responses. The presence of the iodine atom enhances binding affinity to certain receptors, potentially increasing the compound's efficacy in therapeutic applications.

Biological Activity

Research has explored the biological activity of this compound in various contexts:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The dichlorophenyl and iodopropyl substituents may contribute to enhanced activity against bacterial and fungal strains.

- Antitumor Properties : Compounds in the piperidine class are often investigated for their potential antitumor effects. The interaction with specific cellular pathways could lead to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have focused on related compounds within the piperidine family, providing insights into the biological activities that may also apply to this compound:

- Antifungal Evaluation : A study evaluated various piperidine derivatives against Candida albicans and Cryptococcus neoformans, demonstrating significant antifungal activity which can be extrapolated to similar compounds .

- In Silico Studies : Computational studies have been employed to predict the binding affinities of piperidine derivatives to various biological targets, suggesting that structural modifications can enhance therapeutic efficacy.

Data Table: Biological Activities of Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.